molecular formula C12H12N2O B588463 2-(Benzyloxy)pyridin-4-amine CAS No. 1214900-01-2

2-(Benzyloxy)pyridin-4-amine

Cat. No.: B588463
CAS No.: 1214900-01-2
M. Wt: 200.241
InChI Key: RYFNILBIJULGJO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyridin-4-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine, featuring a benzyloxy group at the 2-position and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)pyridin-4-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Another method involves the nucleophilic substitution of 2-chloropyridine with benzyl alcohol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

Scientific Research Applications

2-(Benzyloxy)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)pyridin-4-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can modulate various cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Lacks the amino group at the 4-position.

    4-(Benzyloxy)pyridin-2-amine: The positions of the benzyloxy and amino groups are reversed.

    2-(Methoxy)pyridin-4-amine: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)pyridin-4-amine is unique due to the presence of both the benzyloxy and amino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-phenylmethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFNILBIJULGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731424
Record name 2-(Benzyloxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-01-2
Record name 2-(Benzyloxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)pyridin-4-amine
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